

# Nifekalant Hydrochloride: A Comparative Meta-Analysis of Clinical Trial Outcomes

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## Compound of Interest

Compound Name: Nifekalant Hydrochloride

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This guide provides a comprehensive meta-analysis of clinical trial outcomes for **Nifekalant Hydrochloride**, a Class III antiarrhythmic agent. It offers an objective comparison with key alternatives, amiodarone and sotalol, supported by experimental data to inform research and drug development in the field of cardiac arrhythmia.

## Comparative Efficacy and Safety

The following tables summarize quantitative data from meta-analyses and clinical trials, comparing the performance of **Nifekalant Hydrochloride** against amiodarone and sotalol in treating both ventricular and atrial arrhythmias.

### Table 1: Nifekalant Hydrochloride vs. Amiodarone for Ventricular Arrhythmias

Outcome Measure	Nifekalant	Amiodarone	Odds Ratio (OR) [95% CI]	Citation
Short-Term Survival (Shock-Resistant VF/pVT)	Significantly Improved vs. Control	No Significant Improvement vs. Control	0.85 [0.63–1.15] (Nifekalant vs. Amiodarone)	[1][2]
Long-Term Survival (Shock-Resistant VF/pVT)	Significantly Improved vs. Control	No Significant Improvement vs. Control	1.25 [0.67–2.31] (Nifekalant vs. Amiodarone)	[1][2]
Defibrillation Success	47%	67%	-	[3]
Hospital Discharge Survival Rate	27%	53%	-	[3]

VF/pVT: Ventricular Fibrillation/Pulseless Ventricular Tachycardia. CI: Confidence Interval.

**Table 2: Nifekalant Hydrochloride vs. Amiodarone and Sotalol for Atrial Fibrillation**

Outcome Measure	Nifekalant	Amiodarone	Sotalol	Relative Risk (RR) [95% CI]	Citation
Efficacy in Conversion (vs. Placebo)	1.5 [1.2-2.0]	1.4 [1.3-1.5]	-	N/A	<a href="#">[4]</a>
Incidence of Adverse Reactions (Ranked Least to Most)	5th	4th	2nd	See individual RRs in source	<a href="#">[4]</a>
Conversion of Recent Onset AF	88%	77%	-	0.947 [0.837 to 1.071] (Sotalol vs. Amiodarone)	<a href="#">[5]</a>
Maintenance of Sinus Rhythm	-	Superior	Inferior to Amiodarone	-	<a href="#">[6]</a>

AF: Atrial Fibrillation. CI: Confidence Interval. Note: The network meta-analysis ranked drugs based on efficacy and safety, with vernakalant and ibutilide also included in the original analysis.

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of experimental protocols for key studies comparing **Nifekalant Hydrochloride** with its alternatives.

### Protocol for Nifekalant vs. Amiodarone in New-Onset Atrial Fibrillation After Cardiac Surgery (Based on NCT05169866)

- Study Design: A randomized, active-controlled study.
- Patient Population: Patients with new-onset atrial fibrillation (sustained for >1 minute and <48 hours) after cardiac surgery.
- Intervention Arms:
  - Nifekalant Group: Intravenous (IV) bolus of 0.3mg/kg over 5 minutes, followed by a maintenance dose of 0.2-0.4mg/kg/h for 24 hours.
  - Amiodarone Group: Standard institutional protocol for IV amiodarone administration.
- Primary Outcome: Rate of cardioversion to sinus rhythm at 4 hours.
- Secondary Outcomes: Rates of cardioversion at 90 minutes and 24 hours, maintenance time of sinus rhythm within 24 hours, average time to conversion, rate of hypotension, length of ICU and hospital stay, and hospital mortality.
- Monitoring: Continuous electrocardiographic (ECG) monitoring.

## Protocol for Nifekalant vs. Sotalol in Ventricular Tachyarrhythmias

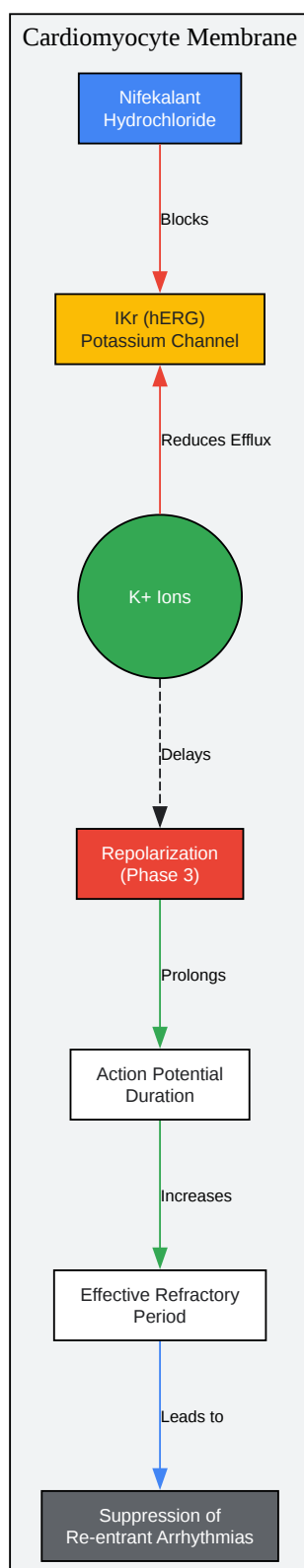
- Study Design: Comparative clinical trial.
- Patient Population: 14 patients with sustained and inducible ventricular tachyarrhythmia (VTA) associated with structural heart disease.<sup>[7]</sup>
- Methodology: Programmed electrical stimulation was conducted at baseline, after intravenous nifekalant administration, and after oral sotalol administration to compare their effects on inducible VTA.<sup>[7]</sup>
- Key Assessments:
  - Inducibility of VTA.
  - Corrected QT interval (QTc).

- Ventricular effective refractory periods.
- Heart rate.[\[7\]](#)
- Primary Endpoint: The ability of the response to nifekalant to predict the clinical efficacy of sotalol.[\[7\]](#)

## Visualizations: Pathways and Workflows

To further elucidate the mechanisms and processes involved in **Nifekalant Hydrochloride** research, the following diagrams are provided.

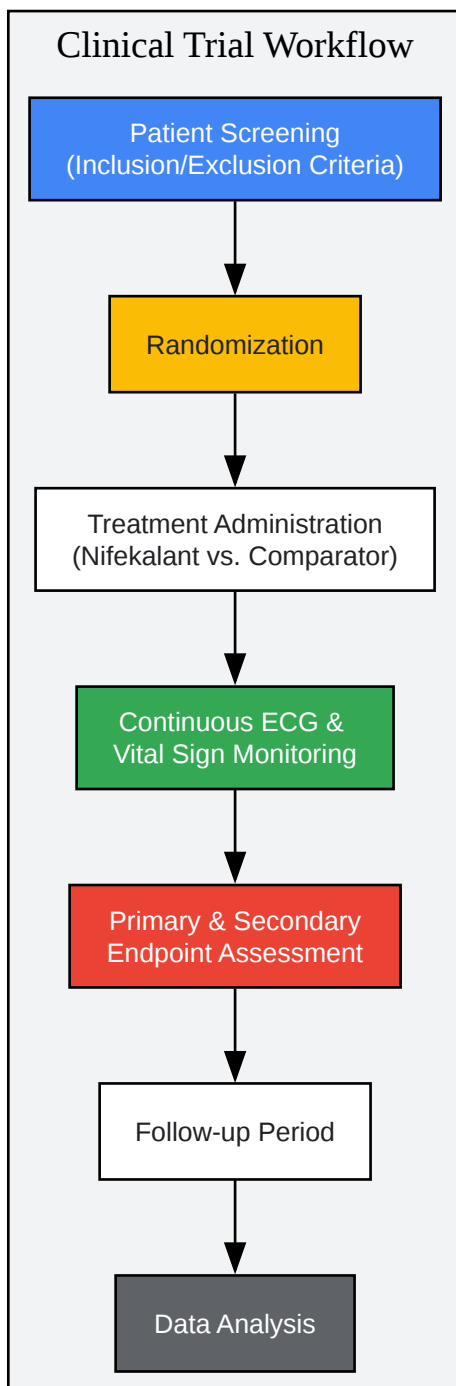
## Mechanism of Action: Nifekalant Hydrochloride



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Caption: Mechanism of action of **Nifekalant Hydrochloride**.

## Generalized Workflow for an Antiarrhythmic Drug Clinical Trial



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Caption: Generalized workflow of a comparative clinical trial for antiarrhythmic drugs.

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